molecular formula C15H23ClN4O2 B2367075 Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378503-34-3

Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No. B2367075
CAS RN: 2378503-34-3
M. Wt: 326.83
InChI Key: BNGVNXBRNIVHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2377030-63-0 . It has a molecular weight of 312.8 and its IUPAC name is tert-butyl 3- ( (6-chloropyrazin-2-yl) (methyl)amino)pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-5-10(9-19)18(4)12-8-16-7-11(15)17-12/h7-8,10H,5-6,9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis : Research by Iminov et al. (2015) discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating the compound's utility in complex chemical syntheses (Iminov et al., 2015).

  • Application in Substituted Pyrazinecarboxamides : Doležal et al. (2006) conducted research involving substituted pyrazinecarboxamides, where tert-butyl and chloropyrazine compounds were used to synthesize a series of amides. This research highlights the chemical versatility of the compound in producing biologically active molecules (Doležal et al., 2006).

  • Involvement in Anionic Cascade Recyclization : Ivanov (2020) explored the use of tert-butyl compounds in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, indicating its role in forming complex organic structures (Ivanov, 2020).

Pharmaceutical and Biological Research

  • Synthesis in Antibacterial Agents : Research by Bouzard et al. (1992) involved the synthesis of compounds with tert-butyl moieties for antibacterial applications, indicating the potential medical applications of such compounds (Bouzard et al., 1992).

  • Anticancer Drug Intermediates : Zhang et al. (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs, showcasing the role of tert-butyl compounds in cancer drug development (Zhang et al., 2018).

  • Enhancement of Flavonolignan Production : Tumova et al. (2005) investigated the effect of substituted amides of pyrazine-2-carboxylic acids on flavonolignan production in Silybum marianum culture. This research suggests the compound's utility in enhancing the production of biologically significant molecules in vitro (Tumova et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-7-12(16)18-13/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVNXBRNIVHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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